molecular formula C20H19ClN2O2 B2736745 6-chloro-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 902043-94-1

6-chloro-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2736745
CAS No.: 902043-94-1
M. Wt: 354.83
InChI Key: XTZJJAZTJYAANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenylpiperazine moiety in the structure suggests that this compound may exhibit significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the reaction of 6-chlorochromen-2-one with 4-phenylpiperazine. One common method is the reductive amination of 6-chlorochromen-2-one with 4-phenylpiperazine using sodium cyanoborohydride in methanol . The reaction is usually carried out under mild conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom in the chromen-2-one ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This leads to an increase in acetylcholine levels, which can enhance cognitive functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Benzylpiperazin-1-yl)methyl]chromen-2-one
  • 4-[(4-Ethylpiperazin-1-yl)methyl]chromen-2-one

Uniqueness

6-chloro-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to the presence of the chlorine atom and the phenylpiperazine moiety, which contribute to its distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial and acetylcholinesterase inhibitory activities .

Properties

IUPAC Name

6-chloro-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-16-6-7-19-18(13-16)15(12-20(24)25-19)14-22-8-10-23(11-9-22)17-4-2-1-3-5-17/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZJJAZTJYAANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.